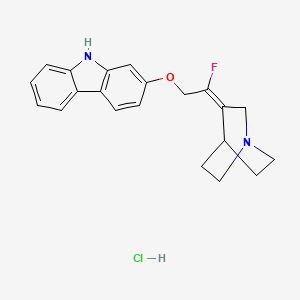
YM-53601
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
YM-53601 is a complex organic compound that features a unique combination of a carbazole moiety and a 1-azabicyclo[2.2.2]octane structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of YM-53601 typically involves multiple steps, starting with the preparation of the carbazole core and the 1-azabicyclo[2.2.2]octane intermediate. The key steps include:
Formation of the Carbazole Core: This can be achieved through various methods, including the Fischer indole synthesis or the Borsche-Drechsel cyclization.
Preparation of the 1-azabicyclo[2.2.2]octane Intermediate: This involves the cyclization of appropriate precursors, often using catalytic hydrogenation or other cyclization techniques.
Coupling of the Two Moieties: The final step involves the coupling of the carbazole core with the 1-azabicyclo[2.2.2]octane intermediate, typically through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
YM-53601 can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.
Reduction: The azabicyclo structure can be reduced to form the corresponding amine.
Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Carbazole-3,6-dione.
Reduction: The corresponding amine derivative.
Substitution: Various substituted carbazole derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
YM-53601 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of YM-53601 involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s unique structure allows it to modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-azabicyclo[2.2.2]octane: A simpler analog with similar structural features but lacking the carbazole moiety.
8-azabicyclo[3.2.1]octane: Another bicyclic compound with potential biological activity.
Carbazole: The core structure present in the compound, known for its wide range of applications in organic synthesis and medicinal chemistry.
Uniqueness
YM-53601 is unique due to its combination of the carbazole and 1-azabicyclo[2.2.2]octane structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H22ClFN2O |
|---|---|
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
2-[(2Z)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride |
InChI |
InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18+; |
Clave InChI |
JWXYVHMBPISIJQ-LTRPLHCISA-N |
SMILES isomérico |
C1CN2CCC1/C(=C(\COC3=CC4=C(C=C3)C5=CC=CC=C5N4)/F)/C2.Cl |
SMILES canónico |
C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl |
Sinónimos |
(E)-2-(2-fluoro-2-(quinuclidin-3-ylidene)ethoxy)-9H-carbazole monohydrochloride YM 53601 YM-53601 YM53601 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


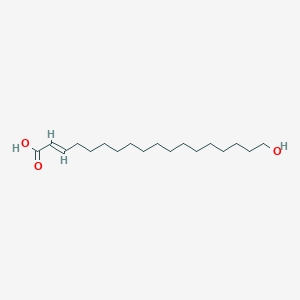
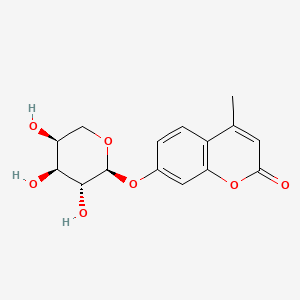
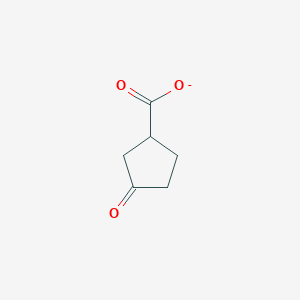
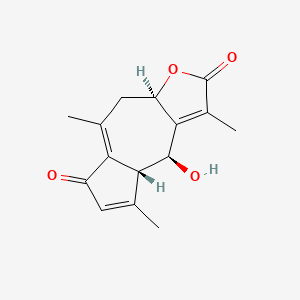
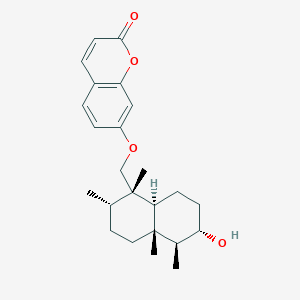
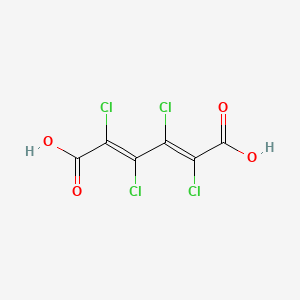
![(8R,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B1258041.png)
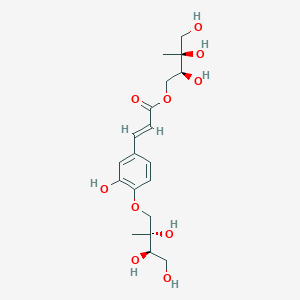
![6-Iodo-2-[4-(1H-3-pyrazolyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B1258045.png)


![A,D-di-p-benzi[28]hexaphyrin(1.1.1.1.1.1)](/img/structure/B1258049.png)

![N-benzyl-3-[2-(3,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]propanamide](/img/structure/B1258051.png)
